molecular formula C25H22ClFN4O4 B11453169 ethyl 7-butyl-6-(2-chloro-6-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 7-butyl-6-(2-chloro-6-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11453169
M. Wt: 496.9 g/mol
InChI Key: WBGNYQGWCHRDOW-UHFFFAOYSA-N
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Description

Ethyl 7-butyl-6-(2-chloro-6-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure. This compound is characterized by its triazatricyclo framework, which includes multiple fused rings and various functional groups such as ethyl, butyl, chloro, and fluoro substituents. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-butyl-6-(2-chloro-6-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Triazatricyclo Framework: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazatricyclo core.

    Introduction of Functional Groups: The chloro and fluoro substituents are introduced through halogenation reactions, while the butyl and ethyl groups are added via alkylation reactions.

    Final Coupling and Esterification: The final step involves coupling the benzoyl group with the triazatricyclo core and esterification to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-butyl-6-(2-chloro-6-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro and fluoro substituents can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 7-butyl-6-(2-chloro-6-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 7-butyl-6-(2-chloro-6-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Ethyl 7-butyl-6-(2-chloro-6-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 7-butyl-6-(2-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: Lacks the fluoro substituent, which may affect its reactivity and biological activity.

    Ethyl 7-butyl-6-(2-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: Lacks the chloro substituent, which may influence its chemical properties.

    This compound:

Properties

Molecular Formula

C25H22ClFN4O4

Molecular Weight

496.9 g/mol

IUPAC Name

ethyl 7-butyl-6-(2-chloro-6-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C25H22ClFN4O4/c1-3-5-12-31-21-15(24(33)30-13-7-6-11-19(30)28-21)14-16(25(34)35-4-2)22(31)29-23(32)20-17(26)9-8-10-18(20)27/h6-11,13-14H,3-5,12H2,1-2H3

InChI Key

WBGNYQGWCHRDOW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C1=NC(=O)C3=C(C=CC=C3Cl)F)C(=O)OCC)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

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